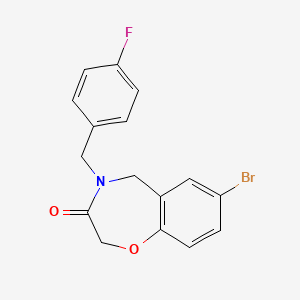

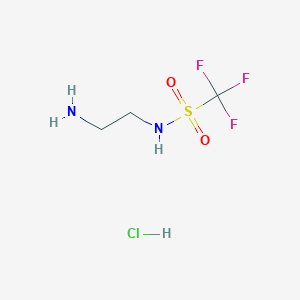

7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a heterocyclic molecule that appears to be closely related to a class of compounds that have been synthesized and studied for their molecular and crystal structures, as well as their physical and chemical properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one and 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have been synthesized and characterized, suggesting a potential relevance to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the thermolysis of semicarbazones derived from aminobenzophenone or similar precursors . The process of thermolysis leads to the formation of the desired brominated heterocyclic compounds. The synthesis of regioisomeric bromodimethoxy benzyl piperazines, which share some structural features with the target compound, has been achieved and their analytical profiles have been evaluated using techniques such as GC-MS and FT-IR .

Molecular Structure Analysis

X-ray crystallography has been employed to establish the molecular and crystal structures of similar brominated compounds . These studies provide detailed information on the arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonds, which can significantly influence the compound's properties and reactivity.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the exact compound . However, the related compounds have been characterized to understand their behavior in solution and in the crystalline state, which can provide insights into their potential reactivity . The nature of the substituents on the benzoxazepin core, such as the bromo and fluoro groups, would likely influence the compound's reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been investigated using a combination of experimental and theoretical methods. Techniques such as FT-IR spectroscopy have been used to determine the vibrational frequencies, which are indicative of the functional groups present and their interactions . Quantum mechanical studies, including Hartree–Fock (HF) and density functional theory (DFT), have been applied to calculate properties such as atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . These studies provide a comprehensive understanding of the electronic structure and potential applications of these compounds, such as in materials science for their NLO properties.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound has been instrumental in chemical synthesis and structure analysis. For example, it is involved in the synthesis and structure determination of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. These compounds exhibit affinity toward central nervous system and peripheral benzodiazepine receptors, as evidenced by their radioligand analysis. The molecular and crystal structures of certain derivatives have been elucidated through techniques like X-ray diffraction structural analysis, showcasing their cis configuration (Pavlovsky et al., 2007).

Kinase Inhibitor Synthesis

The benzoxazepine core, including 7-bromobenzoxazepine, is a significant part of several kinase inhibitors. It plays a role in the scalable synthesis and process development of these inhibitors. The compound is part of a complex synthesis process involving multiple chemically rich, distinct fragments. These processes have been scaled up significantly, demonstrating the compound's utility in large-scale pharmaceutical manufacturing (Naganathan et al., 2015).

Antagonist Synthesis

The compound has been used in synthesizing orally active CCR5 antagonists. A practical method has been developed for its synthesis, demonstrating its utility in creating compounds with significant biological activity (Ikemoto et al., 2005).

Interaction with Protein-Tyrosine Kinases (PTKs)

It's also involved in the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives. These derivatives act as protein-tyrosine kinase (PTK) inhibitors, showcasing their potential in targeted cancer therapies. The inhibitory activities of these compounds against PTKs highlight their potential in therapeutic applications (Li et al., 2017).

Molecular Aggregation Studies

The compound is significant in understanding molecular aggregation patterns. Its derivatives have been studied for their supramolecular structures, revealing varied patterns of supramolecular aggregation. This highlights the compound's utility in studying complex molecular interactions and in designing molecules with specific interaction patterns (Blanco et al., 2008).

properties

IUPAC Name |

7-bromo-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJTXKMJKBMDBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)